

Physical and chemical characteristics of Methyl 5-amino-4-bromopicolinate

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Compound of Interest

Compound Name: **Methyl 5-amino-4-bromopicolinate**

Cat. No.: **B1454768**

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An In-Depth Technical Guide to **Methyl 5-amino-4-bromopicolinate**: Properties, Reactivity, and Applications for the Research Scientist

Introduction

Methyl 5-amino-4-bromopicolinate is a substituted pyridine derivative that has emerged as a significant and versatile building block in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional architecture—comprising a nucleophilic amino group, a reactive bromine atom, and a modifiable methyl ester on a pyridine scaffold—provides a rich platform for the generation of diverse and complex molecular structures. Picolinic acid and its derivatives are recognized as "privileged" structural motifs, integral to a substantial number of FDA-approved nitrogen-heterocyclic drugs.^[1] This guide offers a comprehensive exploration of the physical and chemical characteristics of **Methyl 5-amino-4-bromopicolinate**, providing insights into its reactivity, synthesis, and strategic application in drug discovery and development.

Chemical and Physical Identity

A precise understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research. The key identifiers and physical characteristics of **Methyl 5-amino-4-bromopicolinate** are summarized below.

Table 1: Chemical Identifiers

Identifier	Data	Source
IUPAC Name	methyl 5-amino-4-bromopyridine-2-carboxylate	N/A
CAS Number	870100-07-5	[2] [3]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[3]
Molecular Weight	231.05 g/mol	[3]
SMILES	COC(=O)C1=NC=C(C(=C1)Br)N	[3]
InChI	InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10)	N/A
InChI Key	OIBCCOPRJYTZLR-UHFFFAOYSA-N	N/A

Table 2: Physical Properties

Property	Value	Notes
Appearance	Solid (form may vary)	General observation for similar compounds.
Melting Point	Not explicitly available; related compounds like N-Methyl 5-bromopicolinamide melt at 76-77°C. ^[4]	Data for the exact compound is not consistently reported.
Boiling Point	Not available	Likely to decompose at high temperatures.
Solubility	Soluble in water and alcohol. ^[5]	General solubility for aminopyridines. Specific quantitative data is not available.
Storage Temperature	Store in a refrigerator, under an inert atmosphere. ^{[6][7]}	Recommended for maintaining stability and preventing degradation.

Structural Elucidation and Spectroscopic Data

Confirmation of the structure and purity of **Methyl 5-amino-4-bromopicolinate** is critical. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose.

Diagram 1: Chemical Structure and Atom Numbering

Caption: Structure of **Methyl 5-amino-4-bromopicolinate** with atom numbering.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amino group protons, and the methyl ester protons. The two aromatic protons (H-3 and H-6) should appear as singlets due to the substitution pattern. The amino (-NH₂) protons will likely appear as a broad singlet, and the methyl (-OCH₃) protons as a sharp singlet integrating to three protons.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of the two naturally occurring isotopes of bromine, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.^[8] This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 230 and 232).
- Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present. Key vibrational bands would include N-H stretching for the primary amine, C=O stretching for the ester carbonyl group, and C-Br stretching.

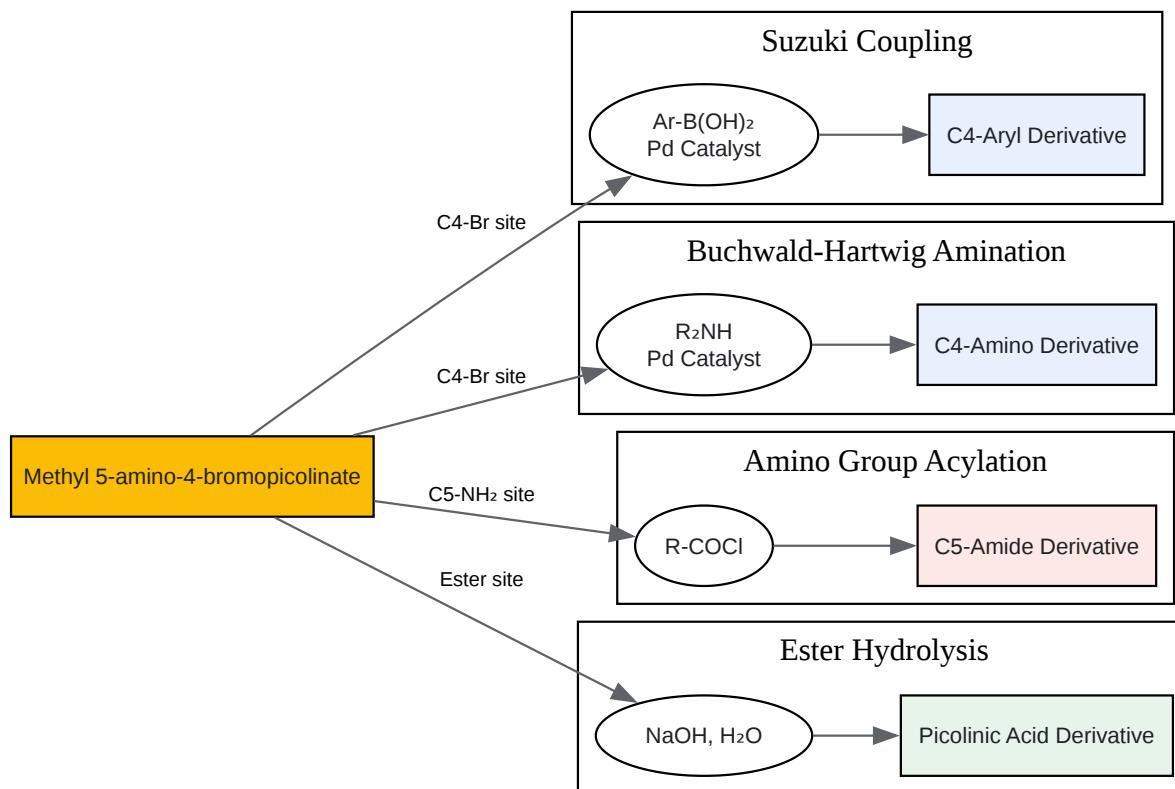
Chemical Reactivity and Synthetic Utility

The synthetic value of **Methyl 5-amino-4-bromopicolinate** lies in the distinct reactivity of its functional groups, which allows for selective and sequential modification.

- The Bromine Atom (C4-Br): The bromine atom is an excellent handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions. This position is amenable to widely used transformations such as:
 - Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with aryl or vinyl groups.
 - Buchwald-Hartwig Amination: To introduce substituted amine functionalities.
 - Sonogashira Coupling: To install alkyne moieties.
- The Amino Group (C5-NH₂): The primary amino group is nucleophilic and can undergo a variety of reactions, including:
 - Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
 - Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).
 - Cyclization Reactions: Acting as a nucleophile to construct fused heterocyclic ring systems, a common strategy in drug design.^[9]
- The Methyl Ester Group (C2-CO₂Me): The ester can be readily transformed:

- Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in drug molecules).
- Amidation: Direct reaction with amines, often at elevated temperatures, to form amides.

Diagram 2: Key Reaction Pathways



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Caption: Major reaction pathways for the modification of the core scaffold.

Synthesis and Purification Protocol

The synthesis of **Methyl 5-amino-4-bromopicolinate** typically involves the regioselective bromination of a precursor, Methyl 5-aminopicolinate. The choice of brominating agent and

reaction conditions is critical to control the position of bromination and prevent the formation of undesired by-products.

Diagram 3: General Synthesis Workflow



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Caption: Step-by-step workflow for the synthesis of the title compound.

Experimental Protocol: Bromination of Methyl 5-aminopicolinate

- Causality: This protocol uses N-Bromosuccinimide (NBS) as the brominating agent. NBS is often preferred over liquid bromine (Br_2) because it is a solid that is easier and safer to handle. It provides a low, constant concentration of Br_2 , which helps to prevent over-bromination and the formation of dibrominated by-products.[10] Controlling the temperature by starting in an ice bath is crucial to manage the exothermic nature of the reaction and enhance regioselectivity for the C4 position, which is activated by the C5-amino group.[10]
- Preparation: Dissolve Methyl 5-aminopicolinate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Temperature Control: Cool the solution in an ice bath to 0°C. This is critical to control the reaction rate and selectivity.[11]
- Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) in the same solvent dropwise to the cooled mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

- **Workup:** Once the starting material is consumed, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
- **Isolation:** Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining solvent and succinimide by-product.
- **Purification:** The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **Methyl 5-amino-4-bromopicolinate**.

Applications in Drug Discovery

The true value of **Methyl 5-amino-4-bromopicolinate** is realized in its application as an intermediate for synthesizing biologically active molecules. The picolinate scaffold is a key component in numerous therapeutic agents.^[1] For instance, derivatives of aminopyridines are used to create potent kinase inhibitors for oncology by constructing fused heterocyclic systems like pyrido[2,3-d]pyrimidines.^[12]

Diagram 4: Logic Flow from Building Block to Drug Candidate

Caption: The strategic role of the intermediate in a drug discovery pipeline.

This compound and its analogs have been investigated for a range of potential biological activities, including antimicrobial and anticancer properties.^[13] The ability to systematically modify the scaffold at its three reactive sites allows researchers to fine-tune pharmacokinetic and pharmacodynamic properties, optimizing for potency, selectivity, and drug-like characteristics.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **Methyl 5-amino-4-bromopicolinate** and related aminopyridines.

- **Hazards:** Aminopyridines can be toxic if swallowed, inhaled, or in contact with skin.^{[5][6]} They may cause skin, eye, and respiratory irritation.^[14] When heated to decomposition, they can emit toxic fumes of nitrogen oxides.^[5]

- Handling:
 - Use only in a well-ventilated area or a chemical fume hood.[14]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]
 - Avoid breathing dust or vapors.[14]
 - Wash hands thoroughly after handling.[14]
- Storage:
 - Keep the container tightly closed in a dry and well-ventilated place.[14]
 - For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.[6]
 - Store away from incompatible materials such as strong oxidizing agents and acids.[6][15]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

Methyl 5-amino-4-bromopicolinate is a high-value chemical intermediate whose utility is rooted in its structural and chemical properties. The strategic arrangement of its amino, bromo, and methyl ester functional groups provides a versatile platform for synthetic chemists to build complex molecular architectures. Its demonstrated role as a precursor to biologically active compounds underscores its importance for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics. A thorough understanding of its reactivity, handling requirements, and synthetic potential is essential for leveraging this powerful building block to its full capacity.

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